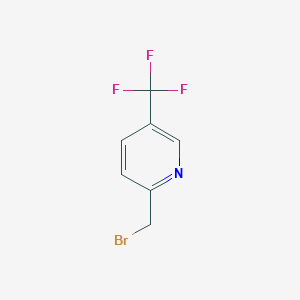

2-(Bromomethyl)-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-(bromomethyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c8-3-6-2-1-5(4-12-6)7(9,10)11/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXIAVUQROUXKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70613944 | |

| Record name | 2-(Bromomethyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000773-62-5 | |

| Record name | 2-(Bromomethyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway to 2-(bromomethyl)-5-(trifluoromethyl)pyridine, a key building block in the development of advanced pharmaceutical and agrochemical agents. The document delves into the prevalent synthetic strategy, the Wohl-Ziegler reaction, offering a detailed mechanistic rationale, a step-by-step experimental protocol, and critical analysis of reaction parameters. Furthermore, this guide addresses the synthesis of the requisite starting material, safety considerations, and methods for purification and characterization. The content is tailored for researchers, chemists, and process development scientists, aiming to equip them with the necessary knowledge for the successful and safe laboratory-scale synthesis of this important intermediate.

Introduction: Significance of this compound

The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemical research, prized for its presence in numerous bioactive molecules. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The bromomethyl group (-CH2Br) serves as a versatile synthetic handle, readily undergoing nucleophilic substitution reactions to allow for the facile introduction of a wide array of functional groups. The combination of these features in this compound makes it a highly valuable intermediate for the construction of complex molecular architectures with potential therapeutic or pesticidal properties. Its application is noted in the synthesis of novel fungicidal compounds, highlighting its importance in the development of next-generation crop protection agents.[1]

Strategic Analysis of the Primary Synthesis Pathway

The most direct and widely employed method for the synthesis of this compound is the free-radical bromination of 2-methyl-5-(trifluoromethyl)pyridine. This transformation is a classic example of the Wohl-Ziegler reaction .[1]

Mechanistic Insight: The Wohl-Ziegler Bromination

The Wohl-Ziegler reaction facilitates the selective bromination of allylic and benzylic positions using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. The key to the reaction's selectivity lies in maintaining a low, steady-state concentration of molecular bromine (Br₂) in situ. This condition favors the radical substitution pathway at the benzylic methyl group over competitive electrophilic addition to the aromatic pyridine ring.

The reaction proceeds through a radical chain mechanism initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or irradiation.

-

Initiation: The initiator decomposes to form radicals, which then react with trace amounts of HBr present to generate a bromine radical (Br•).

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the methyl group of 2-methyl-5-(trifluoromethyl)pyridine, forming a resonance-stabilized benzylic radical and HBr. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen influences the stability of this radical intermediate.

-

The newly formed HBr reacts with NBS to regenerate molecular bromine (Br₂).

-

The benzylic radical reacts with a molecule of Br₂ to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction.

-

-

Termination: The reaction is terminated by the combination of any two radical species.

The use of a non-polar solvent, such as carbon tetrachloride (historically) or cyclohexane, is crucial as it disfavors ionic pathways and NBS is only sparingly soluble, which helps maintain the low bromine concentration.

Figure 2: Generalized pathway for the synthesis of the starting material.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a procedure described in patent literature for the synthesis of the title compound. [1]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |

| 2-Methyl-5-(trifluoromethyl)pyridine | 161.13 | 23784-03-4 | Starting material |

| N-Bromosuccinimide (NBS) | 177.98 | 128-08-5 | Brominating agent, recrystallize if yellow |

| Azobisisobutyronitrile (AIBN) | 164.21 | 78-67-1 | Radical initiator |

| Cyclohexane | 84.16 | 110-82-7 | Anhydrous solvent |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | For work-up |

| Saturated Sodium Bicarbonate Solution | - | - | For quenching |

| Brine | - | - | For washing |

| Anhydrous Magnesium Sulfate | 120.37 | 7487-88-9 | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-5-(trifluoromethyl)pyridine (1.0 eq).

-

Addition of Reagents: Add anhydrous cyclohexane as the solvent, followed by N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 81°C for cyclohexane) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: The reaction progress can be monitored by TLC or GC-MS, observing the consumption of the starting material. The reaction is typically complete within a few hours. A visual cue for completion is the succinimide byproduct floating at the top of the less dense cyclohexane.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the solid succinimide byproduct and wash it with a small amount of cyclohexane.

-

Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

-

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

¹H NMR: Expect a characteristic singlet for the bromomethyl protons (-CH₂Br) around δ 4.5-4.8 ppm. The aromatic protons will appear in the δ 7.5-8.8 ppm region with splitting patterns consistent with a 2,5-disubstituted pyridine ring.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight (240.00 g/mol for C₇H₅BrF₃N).

Safety and Handling

General Precautions: This synthesis should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

| Substance | Hazard Statements |

| This compound | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. |

| N-Bromosuccinimide (NBS) | Causes severe skin burns and eye damage. May intensify fire; oxidizer. |

| Azobisisobutyronitrile (AIBN) | Heating may cause a fire. Harmful if swallowed or inhaled. |

| Cyclohexane | Highly flammable liquid and vapor. Causes skin irritation. May cause drowsiness or dizziness. |

Specific Handling Notes:

-

NBS: Is a powerful oxidizing agent and should be handled with care. Avoid contact with combustible materials. If it appears yellow or brown, it may contain excess bromine and should be recrystallized from water before use.

-

AIBN: Is thermally unstable and can decompose violently if heated improperly. Store in a cool place away from heat sources.

-

This compound: As a benzylic bromide, this compound is a lachrymator and is corrosive. Handle with extreme care to avoid inhalation and skin contact.

Conclusion

The synthesis of this compound via the Wohl-Ziegler bromination of 2-methyl-5-(trifluoromethyl)pyridine is a reliable and efficient method for accessing this valuable synthetic intermediate. Careful control of reaction conditions, particularly the maintenance of a low bromine concentration through the use of NBS, is paramount for achieving high selectivity and yield. Adherence to strict safety protocols is essential due to the hazardous nature of the reagents and the product. This guide provides the foundational knowledge and a practical, citable protocol to enable researchers to confidently synthesize this key building block for their discovery and development programs.

References

-

FUNGICIDAL AZOCYCLIC AMIDES. WO2008013925A2. [Link]

Sources

An In-depth Technical Guide to 2-(Bromomethyl)-5-(trifluoromethyl)pyridine (CAS No. 1000773-62-5)

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the synthesis, reactivity, and application of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine. This versatile building block is of significant interest due to the unique combination of a reactive bromomethyl group and a trifluoromethyl-substituted pyridine ring, a scaffold prevalent in modern pharmaceuticals and agrochemicals.[1]

Core Identification and Physicochemical Properties

This compound is a key intermediate whose structure facilitates the introduction of the 5-(trifluoromethyl)pyridin-2-yl)methyl moiety into target molecules. The trifluoromethyl group (-CF3) is a critical pharmacophore, known to enhance properties such as metabolic stability, lipophilicity, and binding affinity by altering electronic characteristics.[2]

Table 1: Physicochemical and Identity Data

| Property | Value | Source(s) |

| CAS Number | 1000773-62-5 | [3] |

| Molecular Formula | C₇H₅BrF₃N | [3] |

| Molecular Weight | 240.02 g/mol | [3] |

| IUPAC Name | This compound | |

| Appearance | Pale-yellow to Yellow-brown Liquid | |

| Boiling Point | 211.7 ± 35.0 °C at 760 mmHg | [3] |

| Density | 1.647 ± 0.06 g/cm³ (at 20°C) | |

| XLogP3 | 2.3 | [3] |

| Storage | Store in freezer (below -20°C), under inert atmosphere |

Synthesis and Mechanistic Considerations

The synthesis of trifluoromethylpyridines (TFMPs) is a cornerstone of modern fluorine chemistry. Historically, methods like the halogen exchange of trichloromethylpyridines or cyclocondensation reactions using trifluoromethyl-containing building blocks have been employed.[1][4] For the subject compound, a practical and scalable approach involves the selective bromination of the methyl group of its precursor, 2-methyl-5-(trifluoromethyl)pyridine.

This transformation is typically achieved via a free-radical mechanism using N-Bromosuccinimide (NBS) as the bromine source. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. The benzylic-like position of the methyl group is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting radical intermediate by the pyridine ring.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Core Applications

The primary utility of this reagent lies in its capacity to act as an electrophile in nucleophilic substitution reactions. The bromomethyl group is an excellent leaving group, making the benzylic-like carbon highly susceptible to attack by a wide range of nucleophiles.

3.1. Mechanism of Action: Nucleophilic Substitution

The reaction proceeds via a standard Sₙ2 or SₙAr-type pathway, depending on the nucleophile and conditions. For most heteroatom nucleophiles (O, N, S), the reaction occurs at the methylene carbon, displacing the bromide. This allows for the facile construction of ethers, amines, and thioethers, which are common linkages in drug molecules. The electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen enhances the electrophilicity of the methylene carbon, facilitating the substitution.[5][6]

Caption: General mechanism for nucleophilic substitution.

3.2. Role in Medicinal Chemistry

Trifluoromethylpyridine derivatives are integral to the design of modern pharmaceuticals and agrochemicals.[7][8]

-

Enhanced Potency: The -CF₃ group can increase binding affinity to biological targets through favorable electrostatic and hydrophobic interactions.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, which can prolong the in vivo half-life of a drug candidate.[2]

-

Improved Pharmacokinetics: The lipophilicity imparted by the -CF₃ group can improve a molecule's ability to cross cell membranes, enhancing absorption and distribution.[2]

3.3. Representative Experimental Protocol: N-Alkylation

This protocol provides a general framework for the reaction of this compound with a primary or secondary amine. Note: This procedure is a representative example and must be optimized for specific substrates.

-

Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine (1.0 equivalent) and a suitable anhydrous solvent (e.g., Acetonitrile, DMF, or THF).

-

Base Addition: Add a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 1.5-2.0 equivalents) to the stirred solution.

-

Reagent Addition: Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Partition the residue between water and an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Safety, Handling, and Storage

Due to its reactive nature, this compound must be handled with appropriate precautions. It is classified as a hazardous substance.

Table 2: GHS Safety and Handling Information

| Category | Information | Source(s) |

| Pictograms | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Handling Recommendations:

-

Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Storage: Store the compound in a tightly sealed container in a freezer (below -20°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Conclusion

This compound is a high-value, versatile building block for chemical synthesis. Its defining features—a reactive bromomethyl handle and a metabolically robust, lipophilic trifluoromethylpyridine core—make it an indispensable tool for medicinal chemists. A thorough understanding of its reactivity and proper adherence to safety protocols are essential for leveraging this reagent to its full potential in the discovery and development of novel bioactive molecules.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 104–116. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 104-116. Retrieved from [Link]

-

Angene Chemical. (n.d.). This compound | 1000773-62-5. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from [Link]

- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.

-

Al-Zaydi, K. M. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 55(35), 4931-4934. Retrieved from [Link]

- Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.

-

Lee, E., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(8), 3031–3039. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. angenechemical.com [angenechemical.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

"2-(Bromomethyl)-5-(trifluoromethyl)pyridine" chemical properties

An In-depth Technical Guide to 2-(Bromomethyl)-5-(trifluoromethyl)pyridine for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical properties, synthesis, and application of this compound. This versatile building block is of significant interest due to the unique electronic properties conferred by the trifluoromethyl group and the strategic placement of the reactive bromomethyl handle on the pyridine scaffold.

Core Physicochemical & Structural Characteristics

This compound is a key heterocyclic building block. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyridine ring and the adjacent bromomethyl group, making it a valuable reagent in nucleophilic substitution reactions.[1] The trifluoromethyl moiety is prized in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

Chemical Structure

Caption: Chemical structure of this compound.

Key Properties Summary

| Property | Value | Source(s) |

| CAS Number | 1000773-62-5 | [2][3] |

| Molecular Formula | C₇H₅BrF₃N | [3] |

| Molecular Weight | 240.02 g/mol | [3] |

| Density | 1.647 ± 0.06 g/cm³ (at 20°C) | [2] |

| Refractive Index | 1.488 | [2] |

| Storage Condition | Store in freezer (below -20°C) under an inert atmosphere. | [2][3] |

| Purity | Typically ≥97% | [2] |

Synthesis and Manufacturing Protocol

The synthesis of this compound is most commonly achieved via radical bromination of its precursor, 2-methyl-5-(trifluoromethyl)pyridine. This reaction leverages a radical initiator to facilitate the selective bromination of the methyl group.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol is a representative method for the radical bromination of 2-methyl-5-(trifluoromethyl)pyridine.[4]

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Addition of Reagents : Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator, such as Azobisisobutyronitrile (AIBN, 0.1-0.3 eq), to the solution.[4]

-

Reaction Execution : Heat the reaction mixture to reflux (approximately 80°C for CCl₄) and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up :

-

After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture to remove the solid succinimide.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the resulting crude residue in ethyl acetate.

-

Wash the organic layer sequentially with water and brine to remove any remaining water-soluble impurities.

-

-

Drying and Purification :

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again under reduced pressure.

-

Purify the crude product using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in petroleum ether, to yield the pure this compound.

-

Chemical Reactivity and Handling

The primary site of reactivity in this compound is the bromomethyl group. It is an excellent electrophile, readily participating in nucleophilic substitution reactions (Sₙ2). This allows for the straightforward introduction of the (5-(trifluoromethyl)pyridin-2-yl)methyl moiety into a wide range of molecules.

Typical Nucleophilic Substitution

Sources

Spectroscopic Profile of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine: A Predictive Analysis

Introduction

2-(Bromomethyl)-5-(trifluoromethyl)pyridine is a key heterocyclic building block in medicinal chemistry and agrochemical research. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromomethyl moiety provides a reactive handle for nucleophilic substitution, making it a valuable synthon for introducing the pyridyl-CF3 scaffold into target molecules. Despite its importance, a comprehensive public repository of its experimental spectroscopic data is notably absent. This technical guide, therefore, presents a predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This analysis is grounded in the established principles of spectroscopy and supported by experimental data from closely related structural isomers and analogues, providing researchers with a robust framework for the identification and characterization of this compound.

Molecular Structure and Predicted Spectroscopic Features

The structural characteristics of this compound are pivotal in determining its spectroscopic fingerprint. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring, combined with the presence of the bromomethyl group, creates a distinct electronic environment that will be reflected in its NMR, IR, and MS spectra.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy: A Predictive Interpretation

The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring, and a singlet in the aliphatic region for the bromomethyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.7 | Singlet (or narrow doublet) | 1H | H-6 | The proton at position 6 is adjacent to the nitrogen atom, which strongly deshields it, pushing its chemical shift downfield. It will likely appear as a singlet or a narrow doublet due to a small coupling constant with H-4. |

| ~ 8.0 | Doublet of doublets | 1H | H-4 | The proton at position 4 is expected to be deshielded by the adjacent trifluoromethyl group and will be coupled to both H-3 and H-6. |

| ~ 7.7 | Doublet | 1H | H-3 | The proton at position 3 will be coupled to the adjacent H-4, resulting in a doublet. |

| ~ 4.6 | Singlet | 2H | -CH₂Br | The methylene protons of the bromomethyl group are expected to appear as a singlet in the aliphatic region. The electronegative bromine atom will shift this signal downfield compared to a standard methyl group. |

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

-

¹³C NMR Spectroscopy: A Predictive Interpretation

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of the trifluoromethyl group will result in quartet splitting for the carbon to which it is attached (C-5) and the adjacent carbon (C-4) due to C-F coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |

| ~ 160 | Singlet | C-2 | The carbon bearing the bromomethyl group will be significantly deshielded. |

| ~ 150 | Singlet | C-6 | The carbon adjacent to the nitrogen atom is expected to have a downfield chemical shift. |

| ~ 138 | Quartet | C-4 | This carbon will be deshielded by the adjacent trifluoromethyl group and will show coupling to the three fluorine atoms. |

| ~ 125 (q, J ≈ 272 Hz) | Quartet | -CF₃ | The carbon of the trifluoromethyl group will appear as a quartet with a large coupling constant. |

| ~ 123 | Quartet | C-5 | The carbon directly attached to the trifluoromethyl group will be a quartet with a significant C-F coupling constant. |

| ~ 122 | Singlet | C-3 | Aromatic carbon signal. |

| ~ 30 | Singlet | -CH₂Br | The carbon of the bromomethyl group will appear in the aliphatic region. |

Experimental Protocol for ¹³C NMR Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to encompass the expected chemical shift range (e.g., 0-170 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak to Medium | C-H stretching (aromatic) |

| 2950-2850 | Weak | C-H stretching (aliphatic -CH₂Br) |

| 1600-1450 | Medium to Strong | C=C and C=N stretching (pyridine ring) |

| 1350-1100 | Strong | C-F stretching (trifluoromethyl group) |

| ~ 1250 | Medium | C-H in-plane bending |

| ~ 850 | Strong | C-H out-of-plane bending |

| ~ 650 | Medium | C-Br stretching |

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) for a high-quality spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would be a suitable technique.

Predicted Fragmentation Pattern:

The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern for the presence of one bromine atom ([M]⁺ and [M+2]⁺ with approximately equal intensity).

A-Z Guide to 2-(Bromomethyl)-5-(trifluoromethyl)pyridine: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides an in-depth examination of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine, a pivotal building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. We will explore its synthesis, elucidate the fundamental principles of its reactivity, and present detailed protocols for its application in constructing key molecular scaffolds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.

Introduction: A Privileged Synthetic Intermediate

In the landscape of modern drug discovery, the incorporation of specific structural motifs is a key strategy for optimizing the pharmacological profile of a lead compound. The trifluoromethylpyridine scaffold has emerged as a "privileged structure" due to the unique properties conferred by the trifluoromethyl (-CF3) group. This highly electronegative moiety can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.

This compound capitalizes on this advantage by introducing a highly reactive bromomethyl group. This group serves as a potent electrophilic handle, enabling chemists to readily connect the trifluoromethylpyridine core to a wide variety of nucleophilic partners. Its structure facilitates the synthesis of molecules with applications ranging from pest control to novel therapeutics.[1] This guide will serve as a comprehensive resource for understanding and utilizing this powerful synthetic tool.

Physicochemical & Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful laboratory work.

Table 1: Physicochemical Properties of this compound

| Property | Value | CAS Number |

| Molecular Formula | C₇H₅BrF₃N | 108274-33-5 |

| Molecular Weight | 240.02 g/mol | 108274-33-5 |

| Appearance | Solid-Low Melt | [2] |

| Boiling Point | 37-38 °C | [2] |

Safety & Handling

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[2]

GHS Hazard Classification: [2]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Mandatory PPE: [2]

-

Wear protective gloves, protective clothing, eye protection (safety glasses with side shields or goggles), and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fumes.

Handling & Storage: [2]

-

Keep containers securely sealed when not in use.

-

Store in a cool, dry, well-ventilated area away from incompatible substances.

-

Wash hands thoroughly after handling and launder contaminated clothing before reuse.

Synthesis of the Starting Material

The most common and direct route to this compound is via the radical bromination of its corresponding methyl precursor, 2-methyl-5-(trifluoromethyl)pyridine. This reaction typically employs a radical initiator and a bromine source like N-Bromosuccinimide (NBS).

Causality of Experimental Choices

-

N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for benzylic and allylic positions because it provides a low, constant concentration of Br₂ through its reaction with trace amounts of HBr, which minimizes competing reactions like aromatic bromination.

-

Radical Initiator (AIBN or Benzoyl Peroxide): Light (hν) or a chemical initiator is required to generate the initial bromine radical (Br•) from Br₂, which starts the chain reaction. AIBN (Azobisisobutyronitrile) is often chosen for its predictable decomposition rate at moderate temperatures.

-

Solvent (e.g., CCl₄, Dichloromethane): An inert solvent that does not participate in the radical reaction is crucial. Carbon tetrachloride has been traditionally used, but due to its toxicity, other chlorinated solvents are now more common.

Detailed Protocol: Radical Bromination of 2-Methyl-5-(trifluoromethyl)pyridine

This is a representative protocol and may require optimization.

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methyl-5-(trifluoromethyl)pyridine (1.0 eq.).

-

Reagents: Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of Azobisisobutyronitrile (AIBN) (0.02 eq.).

-

Solvent: Add a suitable anhydrous, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) to achieve a practical concentration.

-

Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by its function as an electrophile in nucleophilic substitution reactions. The carbon of the bromomethyl group is highly susceptible to attack by a wide range of nucleophiles.

Caption: General Sₙ2 reaction pathway.

This reactivity allows for the straightforward formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are fundamental connections in the synthesis of pharmaceuticals and agrochemicals.

Alkylation of N-Nucleophiles (Amines & Heterocycles)

The reaction of this compound with primary or secondary amines is a direct method for synthesizing substituted secondary and tertiary amines, respectively.[3]

Causality:

-

Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is typically used to neutralize the HBr generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

-

Solvent: Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are ideal as they solvate the cationic species and facilitate the Sₙ2 mechanism.

Self-Validation: The primary challenge in amine alkylation is over-alkylation, as the product amine is often more nucleophilic than the starting amine.[4][5] To control for mono-alkylation, one can use an excess of the starting amine or add the alkylating agent slowly to a solution of the amine and base.

-

Setup: In a round-bottom flask, dissolve aniline (1.2 eq.) and potassium carbonate (1.5 eq.) in acetonitrile.

-

Addition: Slowly add a solution of this compound (1.0 eq.) in acetonitrile to the stirring mixture at room temperature.

-

Reaction: Heat the reaction to 50-60 °C and monitor by TLC.

-

Work-up: After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

-

Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Alkylation of O-Nucleophiles (Phenols & Alcohols)

The formation of aryl and alkyl ethers via the Williamson ether synthesis is a cornerstone of organic chemistry, and this compound is an excellent substrate for this transformation.[6]

Causality:

-

Base: Phenols are acidic enough to be deprotonated by mild bases like K₂CO₃ or Cs₂CO₃ to form the highly nucleophilic phenoxide. Aliphatic alcohols, being less acidic, often require a stronger base such as sodium hydride (NaH).

-

Solvent: DMF or acetone are common solvents. Acetone is advantageous when using K₂CO₃ as it is easily removed, while DMF is excellent for its ability to dissolve a wide range of substrates and salts.

Caption: Synthetic utility workflow.

-

Setup: To a flask containing a suspension of potassium carbonate (1.5 eq.) in DMF, add 4-methoxyphenol (1.1 eq.).

-

Addition: Add this compound (1.0 eq.) to the mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting phenol is consumed, as monitored by TLC.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. The resulting aryl ether can be purified by crystallization or column chromatography.

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Base | Solvent | Product Type | Reference |

| Aniline | K₂CO₃ | Acetonitrile | Secondary Amine | [3] |

| Piperidine | Et₃N | THF | Tertiary Amine | [4] |

| Phenol | K₂CO₃ | DMF/Acetone | Aryl Ether | [6] |

| Ethanethiol | NaH | THF | Thioether | N/A |

| Sodium Azide | N/A | DMF | Alkyl Azide | N/A |

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of complex molecules. Its reactivity is centered on the facile Sₙ2 displacement of the bromide by a wide range of nucleophiles. This allows for the reliable and predictable introduction of the electronically beneficial trifluoromethylpyridine moiety into target structures. The straightforward reaction conditions and high reactivity make it an indispensable tool for medicinal chemists and process developers in the pharmaceutical and agrochemical sectors. A firm grasp of its handling requirements and reaction principles, as detailed in this guide, is essential for its safe and effective implementation in any synthetic campaign.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Trifluoromethyl-5-bromopyridine in Pharmaceutical Intermediate Synthesis.

- Google Patents. (2022). CN109232399B - Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl) pyridine.

-

Angene Chemical. (2021). Safety Data Sheet. Available at: [Link]

-

University of Calgary. (n.d.). Ch22: Alkylation of Amines. Available at: [Link]

-

T. Umemoto, et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Support information. Available at: [Link]

- AmasPharm Co., Ltd. (n.d.).

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Available at: [Link]

- BenchChem. (n.d.). Technical Guide: Physicochemical Properties of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine.

-

Yoritate, M., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. eScholarship.org. Available at: [Link]

- ResearchGate. (n.d.). C-5 bromination of pyridine under transition metal-free protocol.

-

Wikipedia. (n.d.). Amine alkylation. Available at: [Link]

- Journal of Biomedical Research & Environmental Sciences. (n.d.).

- BenchChem. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Iodo-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis.

- BenchChem. (n.d.). Starting materials for 2-Allyl-5-trifluoromethyl phenol synthesis.

-

Organic Chemistry Portal. (n.d.). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Available at: [Link]

-

Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Available at: [Link]

-

Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

-

Organic Syntheses. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Available at: [Link]

- Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.

-

ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. Available at: [Link]

-

Siniscalchi, T. (2020). Exercise 11.12 and 11.14 - Predict the Products of Radical Bromination. YouTube. Available at: [Link]

- Google Patents. (n.d.). BR112021002298A2 - heterocyclic compounds as monoacylglycerol lipase inhibitors.

-

Muta, R., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. Available at: [Link]

-

Matsuura, Y., & Fuse, S. (n.d.). Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]

- 4. Amine alkylation - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

"2-(Bromomethyl)-5-(trifluoromethyl)pyridine" reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine with Nucleophiles

Authored by a Senior Application Scientist

Introduction: A Versatile Building Block in Modern Chemistry

In the landscape of medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological and pharmacokinetic properties.[1][2][3][4] The trifluoromethyl group (-CF3) is particularly valued for its ability to increase metabolic stability, improve lipophilicity, and modulate the electronic characteristics of a molecule, often leading to enhanced binding affinity with biological targets.[2][3]

This compound stands out as a pivotal building block in this context. Its structure is a masterful convergence of three key chemical features:

-

A pyridine ring , a heterocyclic aromatic system prevalent in a vast number of bioactive compounds.

-

A highly reactive bromomethyl group at the 2-position, primed for nucleophilic attack.

-

An electron-withdrawing trifluoromethyl group at the 5-position, which significantly influences the molecule's reactivity profile.

This guide provides a comprehensive exploration of the reactivity of this compound with a range of common nucleophiles. We will delve into the underlying mechanistic principles, provide field-proven experimental protocols, and explain the causality behind strategic choices in reaction design, offering researchers a practical and authoritative resource for leveraging this potent synthetic intermediate.

Chapter 1: Core Principles of Reactivity

The reactivity of this compound is dominated by its susceptibility to nucleophilic substitution at the methylene (-CH2-) carbon. This heightened electrophilicity is a direct consequence of its unique electronic and structural arrangement.

The Electrophilic Methylene Carbon: A Prime Target for Nucleophiles

The carbon atom of the bromomethyl group is exceptionally electron-deficient and serves as the primary site of reaction. This is due to a powerful confluence of effects:

-

Benzylic-like System: Although part of a pyridine ring, the methylene group is adjacent to an aromatic system, making it a "benzylic-like" halide. This position allows for the stabilization of the transition state during a substitution reaction, accelerating the process.

-

Inductive Effect of Bromine: Bromine is an excellent leaving group due to its size and ability to stabilize a negative charge. Its electronegativity also inductively withdraws electron density from the attached carbon.

-

Synergistic Electron Withdrawal: The pyridine ring itself is electron-withdrawing. This effect is dramatically amplified by the presence of the trifluoromethyl group, one of the most powerful electron-withdrawing groups in organic chemistry.[5] This potent inductive pull is transmitted through the aromatic ring to the 2-position, further depleting the methylene carbon of electron density and making it highly susceptible to attack.

The SN2 Mechanism: A Direct Displacement Pathway

Given that the electrophilic carbon is a primary, sterically unhindered center, its reactions with nucleophiles proceed almost exclusively through the bimolecular nucleophilic substitution (SN2) mechanism .

Caption: General SN2 reaction mechanism.

This mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack). This leads to an inversion of stereochemistry if the carbon were chiral. The rate of the reaction is dependent on the concentration of both the nucleophile and the substrate.

Chapter 2: Reactivity with N-Nucleophiles

The formation of new carbon-nitrogen bonds is fundamental in the synthesis of pharmaceuticals and agrochemicals. This compound reacts readily with a wide variety of nitrogen-based nucleophiles.

Reaction with Primary and Secondary Amines

This is one of the most common applications of the substrate, leading to the synthesis of substituted 2-(aminomethyl)pyridines.

Reaction Scheme: R¹R²NH + Br-CH₂-Py-CF₃ → R¹R²N-CH₂-Py-CF₃ + HBr

Causality Behind Experimental Choices: The reaction generates hydrobromic acid (HBr) as a byproduct. This acid can protonate the starting amine, converting it into a non-nucleophilic ammonium salt and halting the reaction. To prevent this, a non-nucleophilic base is added to act as an "acid scavenger."

-

Choice of Base: Tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often used. Inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are also effective, particularly in polar aprotic solvents.

-

Choice of Solvent: Acetonitrile (MeCN), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are excellent solvent choices as they are aprotic and effectively solvate the reactants.

Protocol 2.1: General Procedure for N-Alkylation

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., K₂CO₃, 1.5 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, 0.1-0.5 M).

-

Substrate Addition: To the stirred solution, add a solution of this compound (1.1 eq.) in the same solvent dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, filter off the inorganic base (if used). Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography on silica gel.

Chapter 3: Reactivity with O-Nucleophiles

Reactions with oxygen nucleophiles provide access to valuable ether and ester derivatives. The key to success in these reactions is the generation of a sufficiently potent nucleophile.

Ether Synthesis: Alcohols and Phenols

Alcohols are generally weak nucleophiles. To react efficiently, they must first be deprotonated to their corresponding alkoxide anions, which are much stronger nucleophiles.[6][7] Phenols are more acidic than alcohols, and can often be deprotonated by weaker bases.[8][9]

Reaction Scheme (Alcohols):

-

R-OH + Base → R-O⁻

-

R-O⁻ + Br-CH₂-Py-CF₃ → R-O-CH₂-Py-CF₃ + Br⁻

Causality Behind Experimental Choices:

-

Choice of Base: For alcohols, a strong, non-nucleophilic base like sodium hydride (NaH) is required to quantitatively generate the alkoxide. For more acidic phenols, potassium carbonate (K₂CO₃) is often sufficient.

-

Choice of Solvent: Anhydrous polar aprotic solvents like THF or DMF are essential. Protic solvents (like ethanol or water) would be deprotonated by the strong base and interfere with the reaction.

Protocol 3.1: Williamson-type Ether Synthesis

-

Alkoxide Formation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF under an inert atmosphere, add a solution of the alcohol (1.0 eq.) in anhydrous THF dropwise at 0 °C.

-

Activation: Allow the mixture to warm to room temperature and stir for 30-60 minutes until hydrogen evolution ceases, indicating complete formation of the alkoxide.

-

Substrate Addition: Re-cool the mixture to 0 °C and add a solution of this compound (1.1 eq.) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work-up and Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Ester Synthesis: Carboxylic Acids

Carboxylic acids react with this compound in the presence of a mild base to form esters. The base deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion.

Reaction Scheme: R-COOH + Base + Br-CH₂-Py-CF₃ → R-COO-CH₂-Py-CF₃

Chapter 4: Reactivity with S-Nucleophiles

Thiols are excellent nucleophiles, often more so than their alcohol counterparts due to the greater polarizability and lower solvation of the sulfur atom.[5][10] They react cleanly to form thioethers (sulfides).

Thioether Synthesis

The reaction proceeds readily, often under milder conditions than the equivalent ether synthesis.

Causality Behind Experimental Choices: Due to the higher acidity of thiols compared to alcohols, weaker bases like potassium carbonate or triethylamine are generally sufficient to generate the highly nucleophilic thiolate anion in situ.

Protocol 4.1: General Procedure for S-Alkylation

-

Reactant Preparation: Dissolve the thiol (1.0 eq.) and potassium carbonate (K₂CO₃, 1.5 eq.) in DMF or acetonitrile.

-

Substrate Addition: Add this compound (1.05 eq.) and stir the mixture at room temperature.

-

Reaction Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, filter the solids and add water to the filtrate. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.[11]

Chapter 5: Reactivity with C-Nucleophiles

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. This compound serves as an effective electrophile for various carbon-based nucleophiles, such as enolates and cyanide.

Alkylation of Enolates

Soft carbon nucleophiles, such as the enolates derived from malonic esters or β-ketoesters, react efficiently to form new C-C bonds.

Causality Behind Experimental Choices: A strong base (e.g., sodium ethoxide, NaOEt, or sodium hydride, NaH) is required to deprotonate the active methylene compound to form the nucleophilic enolate. The choice of base and solvent should be matched (e.g., NaOEt in EtOH).

Protocol 5.1: Malonic Ester Alkylation

-

Enolate Formation: To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol, add diethyl malonate (1.0 eq.) dropwise at room temperature. Stir for 30 minutes.

-

Substrate Addition: Add this compound (1.0 eq.) to the enolate solution.

-

Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up and Purification: Cool the reaction mixture, concentrate under reduced pressure, and partition the residue between water and ether. Separate the layers, and extract the aqueous layer with ether. Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by vacuum distillation or column chromatography.

Chapter 6: Summary and Workflow

The high reactivity and versatility of this compound make it a valuable tool for introducing the 5-(trifluoromethyl)pyridin-2-ylmethyl moiety into a diverse range of molecular architectures.

Table of Reactivity

| Nucleophile Class | Nucleophile Example | Product Type | Typical Base | Typical Solvent |

| N-Nucleophiles | Piperidine | Tertiary Amine | K₂CO₃, Et₃N | Acetonitrile, THF |

| O-Nucleophiles | Ethanol | Ether | NaH | THF, DMF |

| Phenol | Aryl Ether | K₂CO₃ | DMF, Acetonitrile | |

| Acetic Acid | Ester | Cs₂CO₃, Et₃N | DMF | |

| S-Nucleophiles | Thiophenol | Thioether | K₂CO₃ | DMF, Acetonitrile |

| C-Nucleophiles | Diethyl Malonate | Alkylated Ester | NaOEt | Ethanol |

| Sodium Cyanide | Nitrile | (none) | DMSO, DMF |

General Experimental Workflow

Caption: A typical experimental workflow.

Chapter 7: Safety and Handling

Critical Safety Information: this compound, like many benzylic bromides, is a lachrymator and is corrosive. It should be handled with extreme care.

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using thicker butyl rubber gloves), a lab coat, and chemical safety goggles.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water and seek medical attention. All chemical products should be treated with the recognition of "having unknown hazards and toxicity".[12]

References

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 158–175. [Link]

-

Meanwell, N. A. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Pharma Compass. [Link]

-

Kuninobu, Y. (2022). Selective Trifluoromethylation of Pyridines. ChemistryViews. [Link]

-

Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Chemistry LibreTexts. [Link]

-

Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. [Link]

- European Patent Office. (n.d.). Trifluoromethyl pyridinyl/oxy/thio/phenols - EP 0017767 B1.

-

Hoffman Fine Chemicals. (n.d.). This compound. Hoffman Fine Chemicals. [Link]

-

Liu, J., et al. (2005). Synthesis of “Porphyrin-Linker-Thiol” Molecules with Diverse Linkers for Studies of Molecular-Based Information Storage. J. Org. Chem., 70(18), 7366–7379. [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

Feng, Z., & Min, Q. (2022). A fluorine-thiol displacement reaction as a peptide stapling platform. Nature Communications. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. data.epo.org [data.epo.org]

- 10. communities.springernature.com [communities.springernature.com]

- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 12. hoffmanchemicals.com [hoffmanchemicals.com]

"2-(Bromomethyl)-5-(trifluoromethyl)pyridine" stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine

Introduction

Compound Overview

This compound is a critical heterocyclic building block in modern medicinal chemistry and agrochemical synthesis. Its structure, featuring a reactive bromomethyl group and an electron-withdrawing trifluoromethyl moiety on a pyridine scaffold, makes it a versatile intermediate for introducing the 5-(trifluoromethyl)pyridyl core into target molecules. This motif is highly valued in drug discovery for its ability to enhance metabolic stability, lipophilicity, and binding affinity to biological targets[1][2]. The strategic placement of the reactive handle (bromomethyl) and the property-modifying group (trifluoromethyl) allows for its extensive use in the synthesis of novel drug candidates and next-generation pesticides[1].

The Challenge of Stability: A Proactive Approach

The very feature that makes this compound a valuable synthetic intermediate—the reactive bromomethyl group—is also the primary source of its instability. This functionality is analogous to a benzylic bromide, rendering the methylene carbon highly electrophilic and susceptible to nucleophilic substitution. Consequently, improper handling and storage can lead to rapid degradation, compromising sample integrity, affecting reaction yields, and generating impurities that can complicate purification and analysis.

This guide provides a comprehensive framework for understanding and managing the stability of this compound. It moves beyond simple storage instructions to explain the underlying chemical principles, offering field-proven protocols and validation methods for researchers, scientists, and drug development professionals.

Core Chemical Stability Profile

The stability of this compound is governed by the interplay of its functional groups and its interaction with the surrounding environment.

Intrinsic Reactivity and Degradation Pathways

The primary driver of instability is the bromomethyl group (-CH₂Br). The bromine atom is a good leaving group, and the adjacent pyridine ring stabilizes the resulting carbocation or the transition state of an Sₙ2 reaction. The strong electron-withdrawing nature of the trifluoromethyl group further influences the electron density of the pyridine ring, affecting the reactivity of the entire molecule[2].

The most probable degradation pathway involves nucleophilic attack on the methylene carbon. The most ubiquitous nucleophile in a laboratory environment is water, leading to hydrolysis.

Caption: Proposed hydrolysis of this compound.

Key Environmental and Chemical Stress Factors

Several factors can accelerate the degradation of this compound. Proactive control of these variables is essential for maintaining its purity and reactivity.

-

Moisture: As detailed above, water is a key antagonist. Hydrolysis converts the active bromomethyl compound into its corresponding, and typically less reactive, alcohol. This reaction can be catalyzed by both acidic and basic conditions.

-

Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation. While some supplier data suggests ambient storage is possible, best practices for reactive intermediates involve refrigeration to slow kinetic processes[3][4].

-

Light: Certain brominated and pyridine-containing compounds exhibit sensitivity to light, which can promote radical-based degradation pathways[5]. While not explicitly documented for this specific molecule, protection from light is a prudent precautionary measure.

-

Incompatible Materials: Contact with incompatible substances can lead to rapid and sometimes hazardous reactions. These materials should be strictly segregated.

The following diagram illustrates the key stability influencers that must be controlled.

Caption: Key factors influencing compound stability and corresponding controls.

Recommended Storage and Handling Protocols

Adherence to rigorous storage and handling procedures is non-negotiable for preserving the integrity of this compound.

Optimal Storage Conditions

The following conditions are recommended based on the compound's chemical nature and supplier safety data sheets[3][6][7].

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Slows the rate of potential degradation pathways, primarily hydrolysis. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, minimizing hydrolysis and oxidative degradation. |

| Container | Tightly sealed, amber glass vial | Prevents moisture ingress and protects from light-induced degradation[3][5]. |

| Location | Cool, dry, well-ventilated area | Ensures a stable external environment and safety in case of leaks[3][8]. |

| Segregation | Store away from incompatible materials | Prevents accidental contact with substances that can cause rapid decomposition[3][6]. |

Table 1: Recommended Storage Conditions

Protocol: Safe Handling and Aliquoting

To prevent contamination and degradation of the bulk supply, it is crucial to use proper aliquoting techniques.

-

Preparation: Allow the main container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Environment: Perform all manipulations in a glove box or under a positive pressure stream of inert gas (e.g., argon or nitrogen) within a chemical fume hood.

-

Dispensing: Use clean, dry spatulas and weighing instruments. Quickly weigh the desired amount of the compound into a pre-tared, dry reaction vessel or storage vial.

-

Resealing: Securely close the main container, purge the headspace with inert gas, and wrap the cap junction with paraffin film for an extra barrier against moisture.

-

Return to Storage: Promptly return the main container to its recommended refrigerated storage location[3][6].

Personal Protective Equipment (PPE)

Due to its hazardous nature, appropriate PPE is mandatory. The compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation[3][9].

-

Eye/Face Protection: Wear chemical safety goggles and a face shield[10][11].

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile), and inspect them before use[6].

-

Body Protection: Wear a laboratory coat and, if handling large quantities, impervious clothing.

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood[3][12]. If dust is generated, a respirator with an appropriate particulate filter may be necessary[3].

Experimental Validation of Stability

A forced degradation study is a self-validating system that provides empirical data on a compound's stability under various stress conditions. This is invaluable for predicting shelf-life, identifying potential degradants, and developing stability-indicating analytical methods.

Protocol: Forced Degradation Study

This protocol outlines a general workflow for stressing this compound and analyzing its degradation.

Caption: Workflow for a forced degradation study.

Methodology:

-

Stock Solution: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a non-nucleophilic organic solvent like acetonitrile.

-

Control Samples: Prepare two control samples. One is analyzed immediately (t=0). The other is stored under ideal conditions (e.g., 2-8°C, dark) for the duration of the experiment and analyzed at the end (t=final).

-

Acidic Stress: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

-

Basic Stress: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

-

Oxidative Stress: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

-

Thermal Stress: Place an aliquot of the stock solution in a sealed vial in an oven at 60°C, protected from light.

-

Photolytic Stress: Place an aliquot of the stock solution in a photostable, transparent vial and expose it to light according to ICH Q1B guidelines.

-

Incubation: Store all stress samples for a defined period (e.g., 24, 48, or 72 hours).

-

Quenching: After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to the same final concentration with the mobile phase.

-

Analysis: Analyze all samples (controls and stressed) by a suitable analytical method, such as reverse-phase HPLC with UV detection or LC-MS.

Analytical Methods and Interpretation

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the remaining parent compound and detecting degradants.

-

Quantification: Calculate the percentage of the parent compound remaining in each stressed sample relative to the t=0 control.

-

Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in stressed samples.

-

Mass Balance: Aim for a mass balance close to 100% (sum of the parent compound and all degradants) to ensure all major degradation products are detected.

-

Degradant Identification: Use LC-MS to obtain the mass-to-charge ratio (m/z) of new peaks appearing in the chromatograms of stressed samples to help elucidate their structures. The expected primary degradant, [5-(trifluoromethyl)pyridin-2-yl]methanol, would show a corresponding molecular ion peak.

Summary of Key Recommendations

-

Assume Sensitivity: Treat this compound as sensitive to moisture, heat, and light.

-

Store Cold and Dry: The optimal storage condition is refrigerated (2-8°C) under an inert atmosphere in a tightly sealed, amber vial.

-

Handle with Care: Always work under inert conditions and allow the container to reach room temperature before opening to prevent moisture condensation. Use appropriate PPE at all times.

-

Segregate: Keep the compound away from incompatible materials, especially water, strong bases, and strong oxidizing agents.

-

Verify Before Use: For critical applications or after prolonged storage, verify the purity of the compound using an appropriate analytical technique (e.g., HPLC, NMR) before use.

By implementing these scientifically grounded storage and handling strategies, researchers can ensure the stability and integrity of this valuable reagent, leading to more reliable and reproducible scientific outcomes.

References

-

Angene Chemical. (2024). Safety Data Sheet: 3-(Bromomethyl)pyridine hydrobromide. Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.

-

Loba Chemie. (2016). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. Retrieved from [Link]

- TCI America. (2009). Safety Data Sheet: 2-Bromo-5-(trifluoromethyl)pyridine.

- Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-Amino-3-bromo-5-(trifluoromethyl)pyridine.

-

Funke, C., & Ishihara, Y. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 154–164. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. 5-(Bromomethyl)-2-(trifluoromethyl)pyridine | 108274-33-5 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. lobachemie.com [lobachemie.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide has been compiled using safety data from closely related isomers and structural analogs of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine (CAS No. 1000773-62-5), primarily "5-(Bromomethyl)-2-(trifluoromethyl)pyridine".[1] While the hazards are anticipated to be very similar due to the presence of the same functional groups, this information should be used as a precautionary guide. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the target compound.

Understanding the Hazard Profile: A Proactive Approach to Safety

This compound is a halogenated pyridine derivative, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of both a bromomethyl and a trifluoromethyl group on the pyridine ring imparts significant reactivity, which, while beneficial for synthesis, also necessitates stringent safety protocols. The primary hazards associated with this and structurally similar compounds stem from its irritant properties and potential toxicity.[1][2][3]

Based on data from analogous compounds, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[1] It is also anticipated to cause skin irritation, serious eye irritation, and respiratory irritation.[1][4][5][6] The causality behind these hazards lies in the electrophilic nature of the bromomethyl group, which can react with biological nucleophiles, and the general toxicity profile of halogenated organic compounds.

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[7] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][4][5][6] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3][4][5][6] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[1][2][3][4][5][6] |

Note: This table is based on data for structurally similar compounds and should be confirmed with the supplier-specific SDS.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling is a multi-layered approach that combines robust engineering controls with appropriate personal protective equipment. This strategy is designed to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.

The Primacy of Engineering Controls

All work with this compound should be conducted in a well-ventilated laboratory, with a certified chemical fume hood being the primary engineering control.[8][9] The fume hood provides a physical barrier and actively removes potentially harmful vapors and dust from the breathing zone of the researcher. The causality is straightforward: by maintaining a negative pressure relative to the laboratory, the fume hood ensures that any airborne contaminants are captured and exhausted safely.

An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[10] This is a critical failsafe in the event of accidental contact.

Personal Protective Equipment: The Last Line of Defense

While engineering controls are designed to contain the hazard at its source, PPE is essential for protecting the individual researcher. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Safety glasses with side-shields (conforming to EN166 or NIOSH approved). A face shield should be worn when there is a significant risk of splashing.[2][11][12] | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[13] |

| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use.[7][12][14] | Prevents skin contact, which can cause irritation and potential systemic toxicity. The use of proper glove removal technique is crucial to avoid cross-contamination.[14] |

| Skin and Body Protection | A lab coat, long-sleeved clothing, and closed-toe shoes are mandatory. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or coveralls should be considered.[2][7][15] | Minimizes the area of exposed skin, reducing the risk of accidental contact. |